molecular formula C19H16ClFN4O2S2 B11260727 3-chloro-N-(2-(2-(4-fluorophenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)benzenesulfonamide

3-chloro-N-(2-(2-(4-fluorophenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)benzenesulfonamide

Cat. No.: B11260727
M. Wt: 450.9 g/mol
InChI Key: JAIOTQDFZBTYRP-UHFFFAOYSA-N
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Description

3-CHLORO-N-{2-[2-(4-FLUOROPHENYL)-6-METHYL-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YL]ETHYL}BENZENE-1-SULFONAMIDE is a complex organic compound that features a unique combination of functional groups, including a triazole, thiazole, and sulfonamide

Preparation Methods

The synthesis of 3-CHLORO-N-{2-[2-(4-FLUOROPHENYL)-6-METHYL-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YL]ETHYL}BENZENE-1-SULFONAMIDE typically involves multiple steps. One common synthetic route includes the Hantzsch thiazole synthesis, which involves the reaction of a substituted thiourea with α-halo ketones in the presence of a green solvent like ethanol . The specific reaction conditions and reagents used can vary, but the general approach involves the formation of the thiazole ring followed by further functionalization to introduce the triazole and sulfonamide groups.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

3-CHLORO-N-{2-[2-(4-FLUOROPHENYL)-6-METHYL-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YL]ETHYL}BENZENE-1-SULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-CHLORO-N-{2-[2-(4-FLUOROPHENYL)-6-METHYL-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YL]ETHYL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The presence of the triazole and thiazole rings allows for strong binding interactions with proteins, making it effective in modulating biological pathways .

Comparison with Similar Compounds

Similar compounds include other thiazole and triazole derivatives, such as:

The uniqueness of 3-CHLORO-N-{2-[2-(4-FLUOROPHENYL)-6-METHYL-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YL]ETHYL}BENZENE-1-SULFONAMIDE lies in its combination of functional groups, which provides a distinct set of chemical and biological properties.

Properties

Molecular Formula

C19H16ClFN4O2S2

Molecular Weight

450.9 g/mol

IUPAC Name

3-chloro-N-[2-[2-(4-fluorophenyl)-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]ethyl]benzenesulfonamide

InChI

InChI=1S/C19H16ClFN4O2S2/c1-12-17(9-10-22-29(26,27)16-4-2-3-14(20)11-16)28-19-23-18(24-25(12)19)13-5-7-15(21)8-6-13/h2-8,11,22H,9-10H2,1H3

InChI Key

JAIOTQDFZBTYRP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC(=NN12)C3=CC=C(C=C3)F)CCNS(=O)(=O)C4=CC(=CC=C4)Cl

Origin of Product

United States

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